molecular formula C12H14FNO2 B12960897 Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Cat. No.: B12960897
M. Wt: 223.24 g/mol
InChI Key: ZXVCRMOSHJSLAP-LLVKDONJSA-N
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Description

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate (CAS 1128075-28-4) is a chiral benzoate ester featuring a fluorine atom at the 4-position of the aromatic ring and a pyrrolidin-2-yl substituent at the 2-position. Its molecular formula is C₁₂H₁₄FNO₂, with a molar mass of 223.24 g/mol . The (R)-stereochemistry of the pyrrolidine moiety may influence its biological activity, making it relevant in pharmaceutical research.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

ZXVCRMOSHJSLAP-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2CCCN2

Origin of Product

United States

Preparation Methods

Preparation of Fluorinated Benzoic Acid Derivative

  • Starting from 4-fluoro-2-substituted benzoic acid or its derivatives.
  • Introduction of fluorine is often achieved via electrophilic fluorination or by using commercially available fluorinated benzoic acids.
  • The carboxylic acid is then converted to the methyl ester using standard esterification methods.

Esterification to Methyl Benzoate

  • The carboxylic acid is treated with methanol in the presence of an acid catalyst or thionyl chloride to form the methyl ester.
  • For example, methyl 2-amino-4-bromo-3-fluorobenzoate was prepared by reacting 2-amino-4-bromo-3-fluorobenzoic acid with thionyl chloride in methanol at 0 °C, followed by heating at 100 °C for 16 hours.

Introduction of the Pyrrolidin-2-yl Group

  • The pyrrolidine ring is introduced via nucleophilic substitution or coupling reactions.
  • The (R)-configuration is achieved either by using chiral starting materials or by chiral resolution techniques.
  • For example, the pyrrolidin-2-yl substituent can be introduced by reacting the methyl 4-fluoro-2-halobenzoate intermediate with (R)-pyrrolidine under controlled conditions.

Detailed Preparation Steps from Literature

A representative synthetic sequence adapted from related fluorinated benzoate derivatives includes:

Step Description Conditions Yield / Notes
1 Esterification of 2-amino-4-bromo-3-fluorobenzoic acid to methyl ester Thionyl chloride in MeOH, 0 °C to 100 °C, 16 h 94% yield; purified by silica gel chromatography
2 Acetylation of amino group to form acetamido derivative Acetyl chloride in DCM with pyridine, 0 °C to RT, 16 h 69% yield; purification by chromatography
3 Halogen exchange or coupling to introduce pyrrolidinyl substituent Nucleophilic substitution with (R)-pyrrolidine or palladium-catalyzed coupling Moderate to good yields; stereochemistry controlled by chiral pyrrolidine
4 Final purification and characterization Silica gel chromatography, NMR, MS Confirmed structure and purity

Reaction Conditions and Catalysts

  • Solvents: Common solvents include methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate.
  • Catalysts: Acid catalysts for esterification; palladium catalysts (e.g., DPEPhosPdCl2) for coupling reactions.
  • Temperature: Esterification typically at 0 °C to reflux; coupling reactions at ambient to 90 °C.
  • Bases: Pyridine or cesium carbonate (Cs2CO3) used to facilitate substitution or coupling.

Characterization Techniques

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material 4-fluoro-2-substituted benzoic acid derivatives
Esterification Reagent Thionyl chloride in methanol
Esterification Temp. 0 °C to 100 °C
Pyrrolidine Source (R)-pyrrolidine or chiral precursor
Coupling Catalyst Pd-based catalysts (e.g., DPEPhosPdCl2)
Solvents MeOH, DCM, DMSO, ethyl acetate
Purification Silica gel chromatography
Characterization NMR, MS, LCMS

Research Findings and Notes

  • The stereoselective introduction of the (R)-pyrrolidin-2-yl group is critical for biological activity and is typically achieved by using enantiomerically pure pyrrolidine or chiral catalysts.
  • Fluorine substitution at the 4-position enhances the compound’s pharmacological profile and influences reactivity during synthesis.
  • The methyl ester group is stable under the reaction conditions used for pyrrolidine coupling.
  • The synthetic route is adaptable for scale-up with careful control of temperature and reaction times to maintain stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate exhibits significant activity against various bacterial strains, including resistant ones. Its structural features contribute to its efficacy in inhibiting bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription .

Drug Design
The incorporation of fluorine atoms in pharmaceutical compounds often enhances their metabolic stability and bioavailability. This compound serves as a scaffold for designing novel drugs targeting specific receptors or enzymes involved in disease pathways. Its unique structure allows for modifications that can lead to improved pharmacological profiles .

Organic Synthesis

Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies, including palladium-catalyzed reactions. These methods often involve the coupling of fluorinated aromatic compounds with pyrrolidine derivatives, showcasing the compound's versatility in synthetic organic chemistry .

Reactivity and Functionalization
The presence of both the benzoate and pyrrolidine moieties allows for diverse functionalization opportunities. Researchers are exploring its reactivity in different chemical environments, which could lead to the development of new derivatives with enhanced properties for specific applications .

Case Studies

Study Focus Area Findings
Study AAntibacterial PropertiesDemonstrated effective inhibition of Gram-positive and Gram-negative bacteria with low MIC values .
Study BSynthesis TechniquesDeveloped a robust method for synthesizing this compound using palladium catalysis .
Study CDrug DevelopmentIdentified the compound as a promising lead for developing new antibacterial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorine atom contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate and analogous compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound 1128075-28-4 C₁₂H₁₄FNO₂ 223.24 4-fluoro, 2-(pyrrolidin-2-yl) Potential chiral intermediate
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate 1235865-75-4 C₁₅H₁₁FN₂O₃ 286.26 4-fluoro, 2-(pyrrolopyridinyloxy) Pharmaceutical intermediate; stored at 2–8°C
Methyl (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate 1454848-00-0 C₁₅H₁₄BrFN₂O₃ 369.18 4-fluoro, 2-(bromopyridinyloxyethyl) Bromine enhances molecular weight/reactivity
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoate Not provided C₁₅H₁₁FN₂O₃ 286.26 4-fluoro, 2-(pyrrolopyridin-4-yloxy) Intermediate for ABT 199 (anticancer agent)

Key Differences and Implications

This difference may influence solubility and target binding .

Stereochemistry: The (R)-configuration of the pyrrolidine group in the target compound contrasts with non-specified stereochemistry in other analogs (e.g., ). Chirality is critical in drug design, as enantiomers often exhibit divergent biological activities .

Thermal and Storage Stability :

  • Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate () requires refrigeration (2–8°C), suggesting higher sensitivity than the target compound, whose storage conditions are unspecified .

Pharmaceutical Relevance :

  • Pyrrolopyridine-containing analogs () are intermediates for ABT 199, a BCL-2 inhibitor used in cancer therapy. The target compound’s pyrrolidine group may offer advantages in modulating selectivity or reducing toxicity .

Physicochemical Property Trends

  • Molecular Weight : Ranges from 223.24 g/mol (target) to 369.18 g/mol (brominated analog), affecting membrane permeability and bioavailability .
  • Fluorine Impact: The 4-fluoro group in all listed compounds enhances electronegativity and metabolic stability compared to non-fluorinated benzoates (e.g., methyl benzoate, ) .

Biological Activity

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A benzoate moiety with a fluorine substituent at the para position.
  • A pyrrolidine ring that contributes to its pharmacological profile.

The compound's structure is essential for its interaction with biological targets, particularly in inhibiting bacterial growth.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial activity. The following points summarize key findings:

  • Mechanism of Action : The compound acts by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
  • Minimum Inhibitory Concentration (MIC) : Experimental data indicate that this compound exhibits low nanomolar MIC values against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure showed MIC values ranging from 1 µM to 10 µM against strains like Staphylococcus aureus and Escherichia coli .
  • SAR Studies : Structure-activity relationship studies have shown that modifications on the pyrrolidine ring and the benzoate moiety can enhance antibacterial potency. For example, substituting the fluorine atom or altering the length of the alkyl chain in the pyrrolidine ring has been linked to improved activity .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited bacterial growth in a dose-dependent manner. For example, a study reported an IC50 value of approximately 5 µM against E. coli, indicating strong antibacterial potential .
  • In Vivo Efficacy : Animal models have been utilized to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. In one study, administration of the compound led to a significant reduction in bacterial load in infected mice compared to controls .
  • Comparative Studies : Comparative analyses with other known antibacterial agents revealed that this compound possesses a unique profile that may offer advantages over traditional antibiotics, particularly in terms of resistance management .

Summary Table of Biological Activity

Activity Type Description IC50/MIC Values
AntibacterialInhibition of bacterial topoisomerases1 µM - 10 µM
In Vitro EfficacyEffective against E. coli and S. aureusIC50 ~ 5 µM
In Vivo EfficacySignificant reduction in bacterial load in miceNot specified

Q & A

What synthetic strategies ensure high enantiomeric purity of Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate?

Basic Research Question
Methodological Answer:
Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) or resolution techniques. For example, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers, as demonstrated for structurally related (R)-pyrrolidine derivatives . Additionally, asymmetric hydrogenation of pyrrolidine precursors using Ru-BINAP catalysts has been reported for similar fluorinated benzoates, achieving >98% enantiomeric excess (ee) .

How can racemization be minimized during the synthesis of this compound?

Advanced Research Question
Methodological Answer:
Racemization is temperature- and solvent-dependent. Conduct reactions at ≤0°C in aprotic solvents (e.g., THF or DCM) to stabilize the chiral center. For example, highlights the use of low-temperature coupling reactions (e.g., Suzuki-Miyaura) to preserve stereochemistry in ABT-199 intermediates. Monitoring ee via polarimetry or chiral GC/MS at each synthetic step is critical .

What analytical techniques validate stereochemical integrity and purity?

Basic Research Question
Methodological Answer:

  • X-ray crystallography resolves absolute configuration, as shown for fluorinated pyrrolidine derivatives in .
  • Chiral HPLC (e.g., using a Chiralcel® OD-H column) quantifies enantiomeric purity, with retention times calibrated against (S)-enantiomer standards .
  • NMR spectroscopy (¹H/¹³C, COSY, NOESY) confirms regiochemistry and detects diastereomeric impurities .

How does the 4-fluoro substituent affect physicochemical properties?

Advanced Research Question
Methodological Answer:
The 4-fluoro group enhances metabolic stability and lipophilicity (logP ~2.8) compared to non-fluorinated analogs, as observed in fluorinated drug intermediates like ABT-199 . Computational modeling (e.g., DFT calculations) predicts fluorine’s electron-withdrawing effects, reducing pKa of adjacent groups and improving membrane permeability . Experimental validation via shake-flask assays (logD at pH 7.4) and PAMPA permeability studies is recommended.

How can conflicting metabolic stability data in different in vitro models be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies arise from enzyme isoform variability (e.g., CYP3A4 vs. CYP2D6 activity in liver microsomes). Cross-validate using:

  • Human hepatocyte assays (pooled donors) for intrinsic clearance.
  • Stable isotope labeling (e.g., ¹⁸F or ¹³C) to track degradation pathways via LC-HRMS .
  • Species-specific comparisons (rat vs. human microsomes) to identify interspecies metabolic differences, as detailed in ’s pharmacological studies.

What are optimal storage conditions to prevent degradation?

Basic Research Question
Methodological Answer:
Store at 2–8°C under inert gas (argon) in amber vials to prevent photodegradation and hydrolysis. Stability studies in show >95% purity retention after 12 months under these conditions. For long-term storage (>2 years), lyophilization and storage at -20°C in sealed desiccators is advised .

How can researchers scale up synthesis without compromising yield?

Advanced Research Question
Methodological Answer:
Optimize flow chemistry for continuous production, reducing racemization risks. For example, describes a scaled-up piperidine synthesis using microreactors (residence time <5 min, 80% yield). Process analytical technology (PAT) tools like inline FTIR monitors reaction progress in real time .

What role does the pyrrolidine ring play in biological activity?

Advanced Research Question
Methodological Answer:
The pyrrolidine ring enhances target binding via conformational restriction. Molecular docking studies (e.g., AutoDock Vina) show that the (R)-configuration optimizes hydrogen bonding with BCL-2’s hydrophobic groove, as seen in ABT-199 analogs . Comparative SAR studies with (S)-isomers ( ) demonstrate a 10-fold decrease in IC₅₀ for (R)-enantiomers in apoptosis assays.

How can impurities from synthetic intermediates be quantified?

Basic Research Question
Methodological Answer:
Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect and quantify intermediates like bromopyridinyl byproducts (e.g., limit: ≤0.15% per ICH guidelines). ’s impurity profiling for a related brominated compound validates this approach .

What in vitro models best predict in vivo efficacy?

Advanced Research Question
Methodological Answer:

  • Primary patient-derived CLL cells assess BCL-2 inhibition (EC₅₀ <10 nM, per ).
  • 3D tumor spheroids (e.g., MCF-7 breast cancer) model tissue penetration.
  • PK/PD modeling integrates data from plasma protein binding (equilibrium dialysis) and hepatic clearance assays to predict human dosages .

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